molecular formula C8H14Cl2O2 B1365034 6,8-dichlorooctanoic Acid

6,8-dichlorooctanoic Acid

Cat. No. B1365034
M. Wt: 213.1 g/mol
InChI Key: HSKAEXWPLIDFGC-UHFFFAOYSA-N
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Patent
US05731448

Procedure details

To a solution of 3.0 g (15.4 mmoles) of (-)-8-chloro-6-hydroxy-octanoic acid (-)-(VI) and 0.06 g (0.8 mmoles) of pyridine in 40 ml toluene, 4.1 g (34.4 mmoles) of thionyl chloride were added slowly. The mixture was then refluxed for 1 hour, cooled to room temperature and added to 60 ml of ice water. The organic phase was then removed, washed with 20 ml of water and stirred for 4 hours with 35 ml of 2N NaOH. The aqueous phase was then removed, adjusted to a pH of 1 with 3N HCl and extracted twice with 20 ml of diethylether. The combined ether extracts were dried over magnesium sulfate. After that, the solvent was evaporated under vacuum. (+)-6,8Dichloro-octanoic acid (+)-(VII) was obtained in a yield of 2.6 g (80% of the theoretical yield). [α]D20 =+30.5° (c=1; benzene).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH:4](O)[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].N1C=CC=CC=1.S(Cl)([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:21][CH:4]([CH2:3][CH2:2][Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClCCC(CCCCC(=O)O)O
Name
Quantity
0.06 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
4.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
60 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours with 35 ml of 2N NaOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was then removed
WASH
Type
WASH
Details
washed with 20 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase was then removed
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 20 ml of diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After that, the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(CCCCC(=O)O)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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